4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
Description
4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one is a bicyclic heterocyclic compound featuring a unique fused-ring system (bicyclo[3.1.1]) with oxygen (2-oxa) and nitrogen (4-aza) atoms embedded in the structure. The molecule contains a ketone group at position 3, a methyl substituent at position 4, and a vinyl group at position 1.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-ethenyl-4-methyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C8H11NO2/c1-3-8-4-6(5-8)9(2)7(10)11-8/h3,6H,1,4-5H2,2H3 |
InChI Key |
HQOXXVUBIBZFFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(C2)(OC1=O)C=C |
Origin of Product |
United States |
Preparation Methods
Acid-Mediated Isomerization of Spirocyclic Methanols
One of the most effective methods to access 3-oxabicyclo[3.1.1]heptane derivatives, closely related to the target compound, involves acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. This method uses catalytic amounts of pyridinium chloride under mild conditions to rearrange spirocyclic alcohols into the bicyclic oxabicyclo[3.1.1]heptane core.
| Parameter | Conditions/Details |
|---|---|
| Starting material | (2-oxaspiro[3.3]heptan-6-yl)methanol |
| Catalyst | Pyridinium chloride (catalytic amount) |
| Reaction conditions | Mild acid-mediated isomerization |
| Outcome | 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes |
| Advantages | Mild conditions, good functional group tolerance |
This approach can be adapted to introduce vinyl and methyl substituents on the bicyclic framework by appropriate choice of substituents on the starting spirocyclic alcohol or by post-isomerization functionalization.
FeCl3-Catalyzed Formal Cycloaddition Using Azaheptafulvenes and Bicyclo[1.1.0]butanes
A novel and highly efficient synthetic route to 2-azabicyclo[3.1.1]heptane derivatives involves an FeCl3-catalyzed intermolecular formal [8π+2σ] cycloaddition between azaheptafulvenes and bicyclo[1.1.0]butanes. This method is notable for constructing the bicyclic core fused with cycloheptatriene and azabicyclo moieties.
| Parameter | Conditions/Details |
|---|---|
| Starting materials | Azaheptafulvenes and bicyclo[1.1.0]butanes |
| Catalyst | Iron(III) chloride (FeCl3) |
| Reaction type | Formal [8π+2σ] cycloaddition |
| Solvent and temperature | Not explicitly detailed; typically mild to moderate conditions |
| Outcome | Cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes |
| Diastereoselectivity | High, with stepwise mechanism suggested by DFT |
| Advantages | Broad substrate scope, practical for drug modification |
This method allows the direct construction of the bicyclic azabicyclo[3.1.1]heptane core with vinyl and other substituents, potentially including the 4-methyl and 1-vinyl groups, depending on the azaheptafulvene substitution pattern.
This strategy is modular and allows for the introduction of various substituents but may require multiple steps and protecting group strategies.
Comparative Summary of Preparation Methods
Mechanistic Insights and Research Data
Acid-Mediated Isomerization Mechanism
The acid-catalyzed isomerization proceeds via protonation of the spirocyclic alcohol, facilitating ring opening and rearrangement to the bicyclic oxabicyclo framework. Pyridinium chloride acts as a mild acid catalyst, enabling the reaction under gentle conditions, preserving sensitive functional groups. This method has been demonstrated to provide access to 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes with high regio- and stereocontrol.
FeCl3-Catalyzed Cycloaddition Mechanism
Density Functional Theory (DFT) calculations and control experiments indicate that the FeCl3-catalyzed formal [8π+2σ] cycloaddition proceeds via a stepwise mechanism involving initial coordination of FeCl3 to the azaheptafulvene, activation of the bicyclo[1.1.0]butane, and subsequent ring-opening and cyclization steps. This results in the formation of cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes with high diastereoselectivity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one with structurally related bicyclic compounds:
Key Observations :
- Ring System Differences : The [3.1.1] system in the target compound introduces distinct ring strain and spatial geometry compared to [2.2.1] (camphor) or [3.2.0] (thia-aza) systems. This affects stability and reactivity .
- Functional Groups : The vinyl group in the target compound provides a site for addition reactions (e.g., polymerization or Michael addition), unlike camphor’s saturated structure or the acetylated 2-oxa-5-aza derivative .
Biological Activity
4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one, with the CAS number 2940943-02-0, is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes both nitrogen and oxygen within its bicyclic framework, which may contribute to its reactivity and biological interactions.
The molecular formula of this compound is C8H11NO2, with a molecular weight of 153.18 g/mol. Its IUPAC name reflects its complex structure, and it can be represented by the following SMILES notation: O=C1N(C)C(C2)CC2(C=C)O1 .
| Property | Value |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2940943-02-0 |
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.
Anticancer Activity
Preliminary findings suggest that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
Case Studies:
- Cell Line Studies : In vitro studies have shown that compounds structurally similar to 4-Methyl-1-vinyl derivatives can inhibit proliferation in various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, a related compound demonstrated significant growth inhibition rates at concentrations ranging from 20 to 320 μg/ml .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve interaction with specific proteins or enzymes critical to cancer cell survival and proliferation . This includes potential modulation of apoptotic pathways, leading to increased cell death in malignancies.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of bicyclic compounds like 4-Methyl-1-vinyl derivatives. The following table summarizes findings from various studies regarding the anticancer effects:
| Compound | Cell Line Tested | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| IMB-1406 (related structure) | MCF7 | 8.26 | 100.39 |
| Sunitinib (control) | MCF7 | 8.65 | 88.89 |
| Novel Thiadiazole Derivative | A549 | 8.99 | >99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
